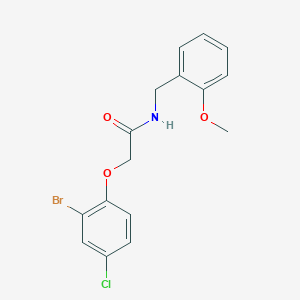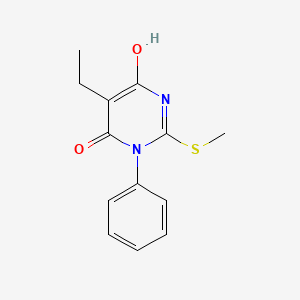![molecular formula C15H16N2O3 B6003630 N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B6003630.png)
N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide, also known as DAF-2, is a fluorescent probe that is widely used in scientific research. It is a small molecule that is capable of detecting nitric oxide (NO) in living cells. NO is an important signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. DAF-2 has been used extensively to study the production and function of NO in various biological systems.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide involves its conversion to a fluorescent product (N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamideT) upon reaction with NO. This reaction is catalyzed by the enzyme nitric oxide synthase (NOS), which produces NO from L-arginine. N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamideT emits a green fluorescence upon excitation with blue light, allowing for the detection and quantification of NO production in living cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide are largely related to its ability to detect NO in living cells. NO is an important signaling molecule that regulates a wide range of physiological processes, including blood pressure, neurotransmission, and immune response. N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide has been used to study the effects of NO on these processes, as well as on disease processes such as cancer and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide is its high sensitivity and specificity for detecting NO in living cells. It is also relatively easy to use and can be applied to a wide range of biological systems. However, there are also some limitations to its use, including its potential for photobleaching and interference from other fluorescent molecules in the cell.
Future Directions
There are several future directions for research involving N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide. One area of interest is the development of new fluorescent probes for detecting other signaling molecules in living cells. Another area of interest is the use of N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide in combination with other imaging techniques, such as confocal microscopy and electron microscopy, to study the localization and distribution of NO in cells and tissues. Additionally, N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide may have potential applications in the development of new therapies for diseases such as cancer and inflammation, by targeting the production and signaling of NO in these processes.
Synthesis Methods
The synthesis of N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide involves several steps, including the condensation of 3-nitrobenzaldehyde with acetophenone, followed by reduction of the resulting nitrostyrene with sodium borohydride. The resulting amine is then acetylated with acetic anhydride to yield N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide. The overall yield of this synthesis is typically around 20-30%.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide has been used in a wide range of scientific research applications, including the study of NO production and signaling in various biological systems. It has been used to measure NO production in neurons, endothelial cells, and immune cells, as well as in whole organisms such as zebrafish and mice. N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide has also been used to study the role of NO in disease processes such as cancer, inflammation, and neurodegeneration.
properties
IUPAC Name |
N-(3-acetamidophenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9-7-14(10(2)20-9)15(19)17-13-6-4-5-12(8-13)16-11(3)18/h4-8H,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYQRXTVURKKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopentyl-4-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B6003571.png)
![2-[4-(2,5-dimethylbenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6003578.png)
![1-(3-pyridinylmethyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6003582.png)
![4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone](/img/structure/B6003586.png)
![6-[(2-methoxyphenoxy)methyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6003591.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6003596.png)

![ethyl 1-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinecarboxylate](/img/structure/B6003622.png)
![2-[4-isopropyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6003626.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6003633.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6003639.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide](/img/structure/B6003647.png)

![2-[4-[1-(2-methoxyphenyl)-4-piperidinyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6003664.png)